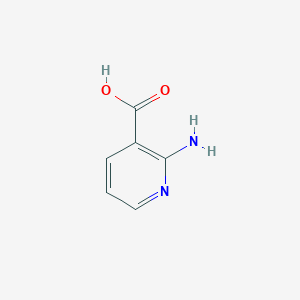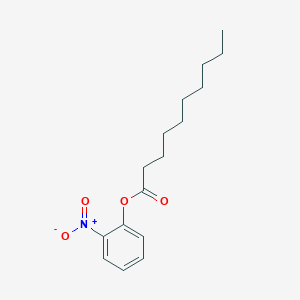
o-Nitrophenyl caprate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Nitrophenyl caprate, also known as ONPC, is a synthetic compound that is commonly used in scientific research. It is a substrate that is used to measure the activity of lipases, which are enzymes that break down fats. ONPC is a colorless to pale yellow crystalline powder that is soluble in organic solvents.
Mécanisme D'action
O-Nitrophenyl caprate is hydrolyzed by lipases to form o-nitrophenol and caprylic acid. The hydrolysis reaction is catalyzed by the active site of the lipase enzyme, which contains a serine residue that attacks the carbonyl group of o-Nitrophenyl caprate. The resulting intermediate is then hydrolyzed by water to yield o-nitrophenol and caprylic acid.
Effets Biochimiques Et Physiologiques
O-Nitrophenyl caprate has no known biochemical or physiological effects on its own. However, it is commonly used to study the activity of lipases, which play a crucial role in lipid metabolism. Lipases are involved in the breakdown of dietary fats and the release of fatty acids, which are used as a source of energy by the body. Dysregulation of lipase activity has been linked to obesity, diabetes, and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
O-Nitrophenyl caprate is a widely used substrate for measuring lipase activity due to its high sensitivity and specificity. It is easy to handle and can be stored for long periods of time. However, o-Nitrophenyl caprate has some limitations in lab experiments. It is not suitable for measuring the activity of all lipases, as some lipases have different substrate specificities. Additionally, o-Nitrophenyl caprate is not suitable for measuring lipase activity in complex biological samples such as serum or tissue extracts.
Orientations Futures
There are several future directions for o-Nitrophenyl caprate research. One area of interest is the development of new lipase inhibitors for the treatment of obesity and other metabolic disorders. Another area of interest is the study of the role of lipases in cancer progression, as lipases have been implicated in tumor growth and metastasis. Additionally, o-Nitrophenyl caprate can be used in the development of new diagnostic tools for lipid metabolism disorders. Finally, the development of new substrates for measuring lipase activity is an ongoing area of research, as new compounds with higher sensitivity and specificity are needed.
Méthodes De Synthèse
O-Nitrophenyl caprate can be synthesized by reacting o-nitrophenol with caprylic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of o-Nitrophenyl caprate and dicyclohexylurea as a byproduct. The reaction can be carried out in a variety of solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.
Applications De Recherche Scientifique
O-Nitrophenyl caprate is commonly used as a substrate to measure the activity of lipases, which are enzymes that break down fats. The enzyme activity is measured by monitoring the release of o-nitrophenol, which is a yellow compound that absorbs light at a wavelength of 405 nm. o-Nitrophenyl caprate is also used in the development of lipase inhibitors, which are used to treat obesity and other metabolic disorders. Additionally, o-Nitrophenyl caprate is used in the study of lipid metabolism and the development of new drugs.
Propriétés
Numéro CAS |
104809-24-7 |
|---|---|
Nom du produit |
o-Nitrophenyl caprate |
Formule moléculaire |
C16H23NO4 |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
(2-nitrophenyl) decanoate |
InChI |
InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-13-16(18)21-15-12-10-9-11-14(15)17(19)20/h9-12H,2-8,13H2,1H3 |
Clé InChI |
LNCYDBDIFKPOMC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



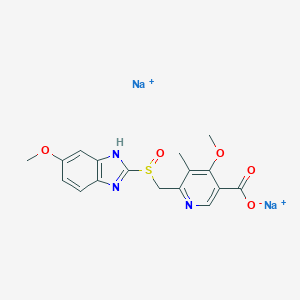
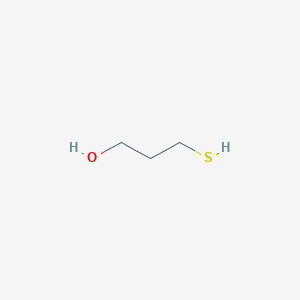
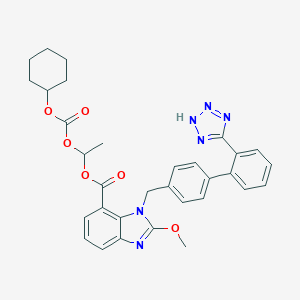
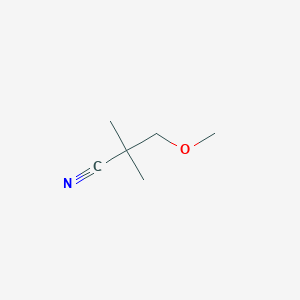
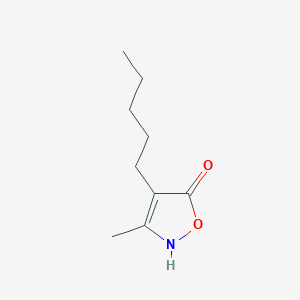
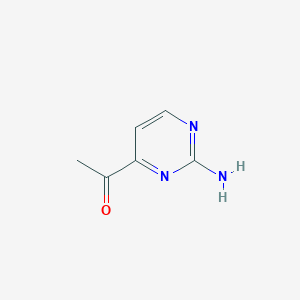
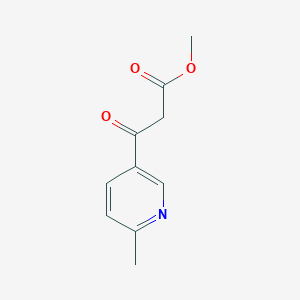
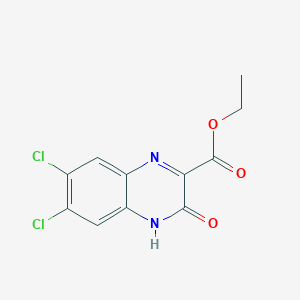
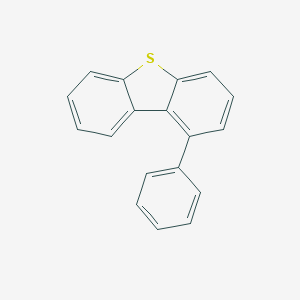
![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)
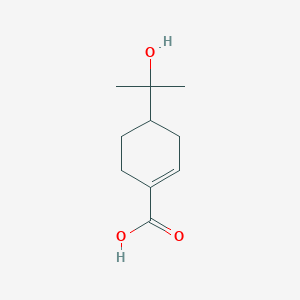
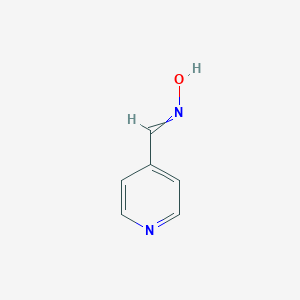
![Methyl 3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B27921.png)
